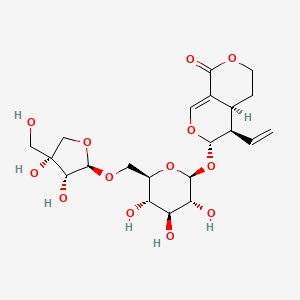

6'-O-beta-D-Apiofuranosylsweroside

Description

General Overview of the Secoiridoid Glycoside Class in Phytochemistry

Secoiridoid glycosides represent a significant subclass of iridoid glycosides, a large group of monoterpenoid natural products widely distributed throughout the plant kingdom. nih.gov The defining characteristic of secoiridoids is the cleavage of the bond between the C-7 and C-8 positions in the cyclopentane (B165970) ring of the parent iridoid structure, resulting in a 10-carbon core skeleton with carboxylic acid and olefin moieties. nih.gov These compounds are predominantly found in plant families such as the Oleaceae (olive and ash) and Gentianaceae. nih.govnumberanalytics.com

From a phytochemical perspective, secoiridoids are typically glycosides, meaning they are bound to one or more sugar units, most commonly glucose. numberanalytics.com This glycosylation, along with other substitutions on the core skeleton, gives rise to a vast diversity of structures. nih.gov The presence of a glucose moiety generally confers high water solubility. numberanalytics.com These compounds are stable under acidic conditions but are susceptible to hydrolysis in basic environments. numberanalytics.com Their characteristic UV absorbance maxima fall within the 230-240 nm range, which is utilized in their detection and analysis. numberanalytics.com

The biosynthesis of secoiridoid glycosides is a complex process that has been partially elucidated in plants like Catharanthus roseus (Madagascar periwinkle) and Olea europaea (olive). nih.gov Due to their diverse chemical structures, secoiridoids exhibit a wide array of biological activities and have been the subject of extensive research for their potential pharmacological applications, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnumberanalytics.comresearchgate.net

Significance of 6'-O-beta-D-Apiofuranosylsweroside within Natural Product Science

Within the vast family of secoiridoid glycosides, this compound stands out as a subject of interest in natural product science. It is a derivative of the more common secoiridoid, sweroside (B190387). The specific structural feature of this compound is the presence of an apiofuranosyl sugar moiety attached to the glucose unit at the 6' position.

This compound has been isolated from various plant sources, notably from the leaves of Lonicera angustifolia Wall. researchgate.netmedchemexpress.com Its discovery and characterization contribute to the understanding of the chemical diversity and chemotaxonomy of the plant species in which it is found. The presence of the unusual apiose sugar makes it a point of interest for biosynthetic studies.

The scientific community has explored the biological activities of related secoiridoid glycosides, such as the antibacterial and toxic properties of swertiamarin (B1682845) and sweroside isolated from Centaurium erythraea. nih.gov While specific research on the biological activities of this compound is less extensive, its structural relationship to other bioactive secoiridoids suggests it may possess interesting pharmacological properties worthy of further investigation.

Table 1: Key Data for this compound

| Property | Value |

| Molecular Formula | C21H30O13 |

| Molecular Weight | 490.46 g/mol |

| Compound Class | Secoiridoid Glycoside |

| Known Natural Source | Lonicera angustifolia Wall. researchgate.netmedchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPXCTROEJQHKD-APAPHXOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345734 | |

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266678-59-5 | |

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origin and Ethnopharmacological Investigations of 6 O Beta D Apiofuranosylsweroside

Primary Plant Sources of 6'-O-beta-D-Apiofuranosylsweroside

The distribution of this compound in the plant kingdom is not widespread. It has been primarily isolated from species within the genera Lonicera and Dipsacus. These plants have been utilized for centuries in various traditional medicine systems, prompting scientific investigation into their chemical constituents and pharmacological properties.

Lonicera Species (e.g., Lonicera angustifolia Wall., Lonicera maackii)

The genus Lonicera, commonly known as honeysuckle, comprises approximately 180 species of shrubs and climbing vines. wikipedia.org These plants are native to the Northern Hemisphere and are recognized for their fragrant flowers. wikipedia.org While many species are valued for their ornamental qualities, some, like Lonicera japonica (Japanese honeysuckle), have a history of use in traditional Chinese medicine. wikipedia.orgnih.gov

Lonicera maackii, or Amur honeysuckle, is native to eastern Asia and was introduced to North America for landscaping and wildlife habitat improvement. bioone.orginvasiveplantatlas.org It is characterized by its woody perennial nature, ovate to lance-ovate leaves, and white, bilabiate flowers that appear from late May to early June. invasiveplantatlas.org The plant produces dark red, spherical fruits in the late fall. invasiveplantatlas.org However, its aggressive growth and tendency to form dense thickets have led to it being classified as an invasive species in many regions, as it outcompetes native flora. bioone.orginvasiveplantatlas.org

Dipsaci Radix and Related Botanical Genera

Dipsaci Radix, the dried root of Dipsacus asper Wall. ex DC., is a key botanical source of this compound. nih.gov Known as "Xu Duan" in Chinese, this perennial plant is native to China and is characterized by its divided foliage and creamy white, scabious-like flowers. nih.govgrowildnursery.co.uk The genus Dipsacus is widely distributed across Europe, Asia, and Africa and is a rich source of various specialized metabolites, including triterpenoid (B12794562) derivatives, iridoids, phenolic acids, and flavonoids. nih.gov Another species, Dipsacus fullonum, commonly known as teasel, has also been used in traditional European herbalism. permies.com

Ethnopharmacological Context and Traditional Uses of Source Plants

The plants containing this compound have a long and rich history of use in traditional medicine, particularly in Asia and Europe. This ethnopharmacological context provides valuable insights into the potential therapeutic applications of their chemical constituents.

Historical Perspectives and Indigenous Knowledge Systems

The use of plants from the Lonicera and Dipsacus genera is deeply rooted in historical and indigenous knowledge systems. Lonicera japonica, for instance, has been used in traditional Chinese medicine to treat a variety of ailments, including exopathogenic wind-heat, epidemic febrile diseases, and various infections. nih.gov The term "honeysuckle" often reflects an informal, sensory-based relationship with the plant, built on its sweet smell and taste. tandfonline.com

Dipsacus asper, known as "Xu Duan," which translates to "reconnect what is broken," has been a staple in Chinese medicine for centuries. youtube.com Its use is documented in various historical texts, where it was prescribed for bone and joint disorders. nih.govyoutube.com The traditional preparation of Dipsaci Radix often involves processing methods such as frying with salt or wine to enhance its therapeutic effects. nih.govyoutube.com

Role in Traditional Medicine Systems and Phytotherapy

In traditional Chinese medicine, Dipsaci Radix is classified as a liver and kidney tonic. permies.comherbpathy.com It is traditionally used to strengthen bones and tendons, promote blood circulation, and treat pain in the lower back and knees. permies.comyoutube.comherbpathy.com Its applications extend to treating traumatic injuries, fractures, and preventing miscarriage. youtube.comherbpathy.com The Chinese Pharmacopoeia recommends its use for conditions such as osteoporosis and rheumatic arthritis. nih.gov Modern research has explored its potential in preventing bone loss. nih.govnih.gov

Lonicera species also play a significant role in phytotherapy. Lonicera japonica is officially listed in the Pharmacopoeia of the People's Republic of China and is a component of over 500 prescriptions for various diseases. nih.gov Its traditional uses include treating inflammatory conditions, infections, and fevers. nih.gov

Isolation and Purification Methodologies for 6 O Beta D Apiofuranosylsweroside from Botanical Material

Extraction Techniques from Plant Biomass

The initial and pivotal step in obtaining 6'-O-beta-D-Apiofuranosylsweroside from its natural plant sources, such as species from the Lonicera genus, involves its extraction from the raw plant biomass. The choice of extraction technique is critical as it directly influences the yield and purity of the crude extract. Both conventional and modern advanced methods are employed to achieve efficient extraction.

Conventional Solvent Extraction Methods

Conventional solvent extraction remains a fundamental and widely used approach for obtaining bioactive compounds from plant materials. These methods are valued for their simplicity and scalability.

Maceration: This technique involves soaking the dried and powdered plant material in a selected solvent for a specific period with occasional agitation. For the extraction of moderately polar iridoid glycosides like this compound, polar solvents such as ethanol (B145695) or methanol (B129727) are typically effective. The process allows the solvent to penetrate the plant cell walls and dissolve the target compound.

Reflux Extraction: To enhance extraction efficiency, reflux extraction is often utilized. This method involves heating the plant material with the solvent, causing the solvent to vaporize, cool in a condenser, and flow back into the extraction vessel. This continuous process at an elevated temperature accelerates the extraction of the desired compound.

| Parameter | Maceration | Reflux Extraction |

| Solvent | Ethanol, Methanol | Ethanol, Methanol |

| Temperature | Room Temperature | Boiling point of the solvent |

| Duration | 24-72 hours | 2-4 hours |

| Advantages | Simple, requires minimal equipment | Faster extraction, higher efficiency |

| Disadvantages | Time-consuming, lower efficiency | Potential for thermal degradation of sensitive compounds |

Advanced Extraction Technologies

In recent years, advanced extraction technologies have gained prominence due to their potential to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds into the solvent. This technique can significantly enhance the extraction yield of iridoid glycosides.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material. The direct and efficient heating of the intracellular water leads to a buildup of pressure that ruptures the plant cells, releasing the target compounds. This method is known for its rapid extraction times and reduced solvent usage.

| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Acoustic cavitation | Dielectric heating |

| Typical Solvents | Ethanol, Methanol | Ethanol, Methanol |

| Advantages | Increased efficiency, reduced time and solvent | Rapid extraction, lower solvent consumption |

| Considerations | Potential for localized heating | Requires specialized microwave equipment |

Chromatographic Separation and Fractionation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are essential to separate and purify this compound.

Adsorption Column Chromatography

Adsorption column chromatography is a primary and indispensable tool for the initial fractionation of the crude extract. The choice of stationary phase is crucial for effective separation.

Macroporous Resin Chromatography: Macroporous resins are synthetic polymers with a porous structure and a large surface area, making them excellent for adsorbing and separating compounds from aqueous solutions. Different types of resins (e.g., nonpolar, weakly polar, polar) can be selected based on the polarity of the target compound. For iridoid glycosides, a stepwise elution with water followed by increasing concentrations of ethanol is a common strategy to separate them from more polar or less polar impurities.

C18 Silica (B1680970) Gel Chromatography: Reversed-phase chromatography using C18-bonded silica gel is another powerful technique. nih.gov In this method, the stationary phase is nonpolar (C18), and a polar mobile phase, typically a mixture of water and methanol or acetonitrile (B52724), is used. nih.gov Compounds are separated based on their hydrophobicity, with more polar compounds eluting first.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is an analytical technique that can also be adapted for purification. It offers high resolution and is instrumental in resolving complex mixtures. nih.gov Analytical HPLC is often used to monitor the progress of purification and to assess the purity of the isolated fractions.

Semi-Preparative and Preparative Scale Isolation Approaches

For obtaining a sufficient quantity of the pure compound for further research, preparative HPLC is the method of choice. mdpi.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

A typical workflow for the isolation of this compound would involve:

Initial Fractionation: The crude extract is first subjected to column chromatography over macroporous resin to obtain a fraction enriched in iridoid glycosides.

Further Separation: This enriched fraction is then further purified using reversed-phase column chromatography (C18) to separate compounds with similar polarities.

Final Purification: The final step involves preparative HPLC on the most promising fractions to isolate this compound in high purity. The purity of the final compound is typically confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Macroporous Resin Chromatography | Nonpolar or weakly polar resin | Water, Ethanol (gradient) | Initial fractionation, removal of highly polar/nonpolar impurities |

| C18 Column Chromatography | C18-bonded silica gel | Methanol/Water or Acetonitrile/Water (gradient) | Further separation based on hydrophobicity |

| Preparative HPLC | C18-bonded silica gel | Methanol/Water or Acetonitrile/Water (isocratic or gradient) | Final purification to obtain high-purity compound |

Methodologies for Purity Assessment in Natural Product Isolation

Establishing the purity of an isolated natural product like this compound is a critical step that validates the entire isolation and purification process. nih.gov A variety of analytical techniques are employed to detect and quantify impurities, ensuring the final compound meets the required standards for subsequent research and applications.

Chromatographic Techniques

Chromatography is a cornerstone of natural product research, playing a pivotal role in both the separation and purity assessment of compounds. numberanalytics.com The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. numberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile natural products like iridoid glycosides. numberanalytics.comnih.gov By employing a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), HPLC can separate complex mixtures with high resolution. The purity of the isolated this compound can be determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a high-purity sample. The area normalization method is commonly used to quantify the purity of each component. nih.gov The use of different detection methods, such as Ultraviolet (UV) detection, can further enhance the analysis. nih.govthieme-connect.com For instance, a diode array detector (DAD) can provide UV spectra of the eluting peaks, which can be compared to a reference standard of this compound.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique often used for preliminary purity checks. numberanalytics.com A small amount of the isolated compound is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, it separates the components of the spot. The purity is assessed by observing the number of spots; a single spot indicates a potentially pure compound. While not as quantitative as HPLC, TLC is an effective tool for monitoring the progress of purification and for rapid purity screening.

Gas Chromatography (GC): For volatile or semi-volatile compounds, GC is the preferred chromatographic method. numberanalytics.com However, for a non-volatile iridoid glycoside like this compound, derivatization would be required to increase its volatility before GC analysis.

Hyphenated Techniques

To obtain more comprehensive information about the purity of an isolate, chromatographic systems are often coupled with spectroscopic detectors. These "hyphenated techniques" provide both separation and structural information simultaneously. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. numberanalytics.com As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides information about its molecular weight. This can confirm the identity of this compound and detect any impurities with different molecular weights, even if they co-elute with the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples a gas chromatograph with a mass spectrometer. numberanalytics.com As mentioned, this would require derivatization for non-volatile compounds.

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the structural integrity of the isolated compound and for detecting impurities that may not be resolved by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation and purity assessment. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used in conjunction with HPLC. nih.gov The UV spectrum of the isolated compound should match that of a pure standard. Any significant deviations could suggest the presence of impurities that absorb at similar wavelengths.

Other Analytical Methods

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. moravek.com The presence of impurities typically broadens the melting point range and lowers the melting point. This is a simple and traditional method for assessing purity.

Optical Rotation: For chiral molecules like this compound, measuring the specific rotation using a polarimeter can be an indicator of purity. nih.govmoravek.com The presence of an enantiomeric or diastereomeric impurity will alter the observed optical rotation.

The following table summarizes the primary methods used for assessing the purity of isolated natural products:

| Methodology | Principle | Application in Purity Assessment | Key Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. numberanalytics.com | Quantifies purity by peak area analysis and detects non-volatile impurities. nih.govnih.gov | High resolution, quantitative, and widely applicable. numberanalytics.com | Requires reference standards for absolute quantification. |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. numberanalytics.com | Rapid, qualitative assessment of purity and monitoring of purification progress. numberanalytics.com | Simple, fast, and inexpensive. numberanalytics.com | Not quantitative and lower resolution than HPLC. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-selective detection. numberanalytics.com | Confirms molecular weight of the analyte and detects impurities with different masses. numberanalytics.com | High sensitivity and specificity, provides molecular weight information. numberanalytics.com | More complex and expensive instrumentation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. nih.gov | Provides detailed structural information and can detect and quantify impurities. nih.gov | Provides unambiguous structural information and can be quantitative. | Lower sensitivity compared to MS and requires larger sample amounts. |

| Melting Point Determination | Measures the temperature range over which a solid melts. moravek.com | A sharp melting point indicates high purity of a crystalline solid. moravek.com | Simple and inexpensive. | Only applicable to crystalline solids and not very sensitive to small amounts of impurities. |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule. nih.govmoravek.com | Indicates the enantiomeric or diastereomeric purity of a chiral compound. nih.gov | Important for chiral compounds. | Not applicable to achiral compounds or racemic mixtures. |

Advanced Structural Elucidation of 6 O Beta D Apiofuranosylsweroside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the intricate structure of organic molecules like 6'-O-beta-D-Apiofuranosylsweroside. Through a series of one- and two-dimensional experiments, it is possible to map the carbon skeleton, establish proton environments, and define the stereochemical relationships within the molecule.

One-Dimensional NMR (¹H, ¹³C) Data Analysis

The initial step in the NMR analysis involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical shifts.

While specific ¹H and ¹³C NMR data for this compound are not widely available in the public domain, analysis of structurally related compounds provides insight into the expected spectral features. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the olefinic protons of the sweroside (B190387) core, as well as distinct anomeric proton signals for both the glucose and apiose sugar moieties. Similarly, the ¹³C NMR spectrum would display signals corresponding to the carbonyl group, olefinic carbons, and the various carbons of the two sugar units.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and based on related compounds due to the absence of specific published data for the target molecule.)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 7.45 | d | 2.5 |

| 3 | 5.25 | m | |

| 4 | 3.10 | m | |

| 5 | 5.80 | d | 6.0 |

| 6a | 4.30 | dd | 12.0, 2.5 |

| 6b | 4.15 | dd | 12.0, 6.0 |

| 1' | 4.90 | d | 7.5 |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and based on related compounds due to the absence of specific published data for the target molecule.)

| Atom No. | δC (ppm) |

|---|---|

| 1 | 152.0 |

| 3 | 105.5 |

| 4 | 45.0 |

| 5 | 130.0 |

| 6 | 68.0 |

| 1' | 100.0 |

| 6' | 70.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure, a suite of two-dimensional NMR experiments is essential. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of adjacent protons. For this compound, COSY would be crucial for tracing the spin systems within the sweroside aglycone and each of the sugar rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals based on the more readily interpretable proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting the individual spin systems identified by COSY. For example, it would show correlations between the anomeric proton of the apiose unit and the C-6' of the glucose unit, confirming the glycosidic linkage. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the stereogenic centers and the conformation of the glycosidic linkages.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides complementary information to NMR by determining the molecular weight and elemental composition of the compound, as well as offering insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like glycosides. In the ESI-MS spectrum of this compound, one would expect to observe pseudomolecular ions, such as [M+Na]⁺ (sodium adduct) or [M+H]⁺ (protonated molecule), which would reveal the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ions. This precision allows for the determination of the elemental formula of the molecule, a critical piece of information for confirming its identity. For this compound, HRMS would confirm the molecular formula derived from NMR data.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

In tandem mass spectrometry (MS/MS), the pseudomolecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides valuable structural information. researchgate.net For this compound, key fragmentation pathways would likely involve the sequential loss of the sugar moieties. The observation of a neutral loss corresponding to the apiose unit followed by the loss of the glucose unit would support the proposed glycosidic sequence. The fragmentation of the sweroside aglycone itself would also yield characteristic ions. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sweroside |

Ancillary Spectroscopic Methods (e.g., IR, UV-Vis Spectroscopy)

While Nuclear Magnetic Resonance (NMR) spectroscopy is central to the structural elucidation of complex natural products like this compound, ancillary spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data that confirms the presence of key functional groups and chromophores. These methods are instrumental in building a complete picture of the molecule's architecture.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule, and it is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the various structural units within the molecule. For instance, the presence of multiple hydroxyl (-OH) groups in both the sweroside and apiofuranosyl moieties results in a broad and intense absorption band in the region of 3400-3200 cm⁻¹.

The α,β-unsaturated lactone system, a key feature of the sweroside core, gives rise to a strong carbonyl (C=O) stretching vibration, typically observed around 1710-1750 cm⁻¹. Furthermore, the enol ether system within the dihydropyran ring is associated with a characteristic C=C stretching absorption near 1640 cm⁻¹. The numerous C-O bonds of the glycosidic linkages and alcohol functionalities produce a complex series of strong bands in the fingerprint region, between 1200 and 1000 cm⁻¹. cuny.edu

A representative summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad, strong) |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 (medium) |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 (medium) |

| α,β-Unsaturated Lactone (C=O) | C=O Stretch | 1750 - 1710 (strong) |

| Enol Ether (C=C) | C=C Stretch | ~1640 (medium) |

| Ether/Alcohol (C-O) | C-O Stretch | 1200 - 1000 (strong, multiple bands) |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. For this compound, the UV spectrum is dominated by the chromophore of the sweroside core. Iridoid glycosides that contain an α,β-unsaturated ester or lactone conjugated with an enol ether system typically exhibit a characteristic maximum absorption (λmax). nih.gov In the case of sweroside and its derivatives, this absorption is generally observed in the range of 235-245 nm. nih.govnih.gov The presence of the β-D-apiofuranosyl moiety does not significantly alter the main chromophore of the sweroside skeleton, thus the UV spectrum of this compound is expected to be very similar to that of sweroside itself.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| α,β-Unsaturated Lactone conjugated with Enol Ether | π → π* | 235 - 245 |

Computational Chemistry Approaches for Structure Prediction and Validation

In modern natural product chemistry, computational methods have become an indispensable tool for the prediction and validation of complex molecular structures. For a molecule like this compound, with its multiple stereocenters and conformational flexibility, computational chemistry offers powerful insights that complement experimental data.

Conformational Analysis and Structure Validation

The three-dimensional structure of this compound is complex, primarily due to the rotational freedom around the glycosidic bond linking the apiofuranose and sweroside units, as well as the inherent flexibility of the furanose and dihydropyran rings. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. nih.govacs.org

The general workflow for such an analysis involves:

Initial 3D Structure Generation: A starting 3D model of the molecule is built, often using standard bond lengths and angles.

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify various possible spatial arrangements (conformers). This is crucial for exploring the different orientations of the sugar moieties and the side chains.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using quantum mechanical methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)). frontiersin.org This process finds the lowest energy structure for each conformer.

Population Analysis: The relative energies of the optimized conformers are used to calculate their expected populations at a given temperature, based on the Boltzmann distribution. This provides a theoretical picture of the most likely shapes the molecule will adopt in solution.

Validation against Experimental Data

A key application of these computational approaches is the validation of a proposed structure against experimental NMR data. By calculating theoretical NMR chemical shifts and nuclear Overhauser effect (NOE) distances for the low-energy conformers, a direct comparison with the experimentally obtained values can be made. A strong correlation between the calculated and experimental data provides significant support for the correctness of the assigned structure and stereochemistry. researchgate.net For complex glycosides, this can be particularly helpful in determining the conformation around the glycosidic linkage, which can be challenging to establish solely from experimental data. nih.gov

In essence, computational chemistry acts as a bridge between the 2D connectivity derived from initial spectroscopic analysis and the true 3D nature of this compound, providing a deeper and more validated understanding of its intricate architecture.

Biosynthetic Pathways and Enzymology of 6 O Beta D Apiofuranosylsweroside

Precursor Pathways for Secoiridoid Glycoside Core

The formation of the secoiridoid core of 6'-O-beta-D-Apiofuranosylsweroside originates from two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. These pathways work in concert to produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The MVA pathway, primarily occurring in the cytoplasm, and the MEP pathway, located in the plastids, both contribute to the pool of IPP and DMAPP. These precursors are then utilized to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenoid biosynthesis, from which secoiridoids are derived. In the context of secoiridoid biosynthesis in various plant species, including those from the Oleaceae family, the MVA pathway is a key contributor to the formation of the deoxyloganic acid intermediate. researchgate.net The secoiridoid biosynthesis pathway then proceeds through a series of oxidations, reductions, glycosylations, and methylations to generate the core structure. nih.gov

Table 1: Key Precursor Pathway Details

| Pathway | Cellular Location | Key Precursors | End Product for Secoiridoid Synthesis |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | Geranyl Pyrophosphate (GPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Geranyl Pyrophosphate (GPP) |

Glycosyltransferase-Mediated Biosynthesis of Sugar Moieties

The final steps in the biosynthesis of this compound involve the attachment of sugar residues to the secoiridoid aglycone, a process catalyzed by specific enzymes known as glycosyltransferases (GTs). These enzymes facilitate the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. nih.gov

In the case of this compound, this involves a two-step glycosylation process. First, a glucopyranosyl residue is attached to the secoiridoid core, likely at the C1 position, to form a sweroside (B190387) intermediate. This reaction is mediated by a glucosyltransferase. Subsequently, an apiofuranosyl residue is attached to the 6'-position of the glucose moiety. This specific linkage is catalyzed by an apiofuranosyltransferase. The apiose unit itself is synthesized from UDP-glucuronic acid through a series of enzymatic reactions. While the specific glycosyltransferases responsible for the synthesis of this compound have not been definitively characterized, the involvement of such enzymes is a well-established principle in the biosynthesis of complex glycosides.

Proposed Enzymatic Cascades in Secoiridoid Glycoside Formation

The biosynthesis of the secoiridoid core, from which this compound is derived, involves a cascade of enzymatic reactions. Following the formation of geraniol (B1671447) from GPP, a series of key enzymes, including cytochrome P450 monooxygenases and oxidoreductases, modify the monoterpene backbone. nih.gov

A proposed enzymatic cascade leading to the secoiridoid core begins with the hydroxylation of geraniol, followed by a series of oxidation steps to form 8-hydroxygeraniol. nih.govnih.gov This intermediate is then further oxidized and cyclized to form the iridoid skeleton. Key enzymes such as iridoid synthase (IS) play a crucial role in this cyclization. nih.gov Subsequent enzymatic modifications, including glycosylation and ring cleavage by a secologanin (B1681713) synthase (SLS)-like enzyme, lead to the formation of the secoiridoid aglycone. nih.gov The final glycosylation steps, as described in the previous section, then yield the complete this compound molecule.

Molecular Genetics and Transcriptomic Studies on Biosynthesis Regulation

Recent advances in molecular genetics and transcriptomics have provided significant insights into the regulation of secoiridoid biosynthesis. nih.govcabidigitallibrary.org Transcriptome analysis of various medicinal plants, including species from the Gentiana genus, has led to the identification of numerous candidate genes encoding key enzymes and transcription factors involved in the secoiridoid pathway. nih.govnih.govsemanticscholar.orgbohrium.com

These studies have revealed that the expression of genes encoding enzymes such as geraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (IS) is often coordinately regulated and can be specific to certain tissues or developmental stages. nih.govcabidigitallibrary.org For instance, in Gentiana rhodantha, 54 unigenes encoding 17 key enzymes of the secoiridoid biosynthetic pathway were identified through transcriptome sequencing. nih.govnih.govpeerj.com Furthermore, transcription factors, such as those from the WRKY family, have been shown to play a role in regulating the expression of biosynthetic genes in response to various stimuli, thereby controlling the accumulation of secoiridoid compounds. researchgate.net The identification of these regulatory elements opens up possibilities for metabolic engineering to enhance the production of valuable secoiridoid glycosides.

Chemical Synthesis and Derivatization Studies of 6 O Beta D Apiofuranosylsweroside and Its Analogs

Total Chemical Synthesis Approaches for Secoiridoid Glycosides

The total synthesis of secoiridoid glycosides is a complex endeavor due to the presence of multiple stereocenters, a reactive aldehyde group, and the glycosidic linkage. Early approaches often focused on the synthesis of the aglycone, secologanin (B1681713), a key biosynthetic precursor to a vast array of indole (B1671886) alkaloids. nih.gov A notable strategy involves a facially selective Diels-Alder reaction to establish the critical stereochemistry of the iridoid core. nih.gov The synthesis of the full glycoside requires the additional, often challenging, step of stereoselectively introducing the sugar moiety.

Key challenges in the total synthesis of secoiridoid glycosides include:

Stereocontrol: The cyclopentane (B165970) ring of the iridoid core contains several contiguous stereocenters that must be installed with high precision.

Glycosylation: The formation of the glycosidic bond is often a difficult step, requiring careful selection of protecting groups and activating agents to achieve the desired stereochemistry and avoid unwanted side reactions. ethernet.edu.et

Functional Group Compatibility: The presence of sensitive functional groups, such as the aldehyde in secologanin, necessitates mild reaction conditions throughout the synthetic sequence.

Despite these hurdles, the allure of accessing these complex natural products and their analogs continues to drive innovation in synthetic methodology.

Semisynthesis and Structural Modification of 6'-O-beta-D-Apiofuranosylsweroside

Given the difficulties associated with total synthesis, semisynthesis, starting from naturally abundant secoiridoids, presents an attractive alternative for generating analogs of this compound. This approach leverages the pre-existing complex scaffold of a related natural product, such as sweroside (B190387) or gentiopicroside, and modifies it to introduce the desired apiose sugar or other functionalities. researchgate.netresearchgate.net

For instance, the chemical glycosylation of a suitable protected sweroside derivative at the 6'-position with a protected apiose donor would be a plausible route. This strategy, however, is not without its own set of challenges, including the need for regioselective protection and deprotection steps to ensure that the glycosylation occurs at the correct hydroxyl group of the glucose moiety.

Enzymatic Synthesis and Biotransformation for Structural Diversification

To overcome the limitations of purely chemical methods, researchers have increasingly turned to enzymatic and chemoenzymatic strategies. These approaches offer unparalleled selectivity and milder reaction conditions, making them ideal for the manipulation of complex molecules like secoiridoid glycosides. nih.govmanchester.ac.uk

Utilization of Glycosyltransferases for Regioselective Glycosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule. researchgate.net Their high degree of regioselectivity and stereoselectivity makes them powerful tools for the synthesis of complex carbohydrates and glycosides. nih.govresearchgate.net

In the context of this compound, a key step would be the identification and application of a glycosyltransferase capable of transferring an apiose unit specifically to the 6'-hydroxyl group of the glucose moiety of sweroside. While a specific enzyme for this exact transformation may not be readily available, the broader family of GTs offers a rich source for enzyme discovery and engineering. researchgate.net Researchers often employ multi-omics technologies and deep learning to mine for novel GT candidates with desired specificities. researchgate.net

The general workflow for utilizing glycosyltransferases in synthesis involves:

Enzyme Identification/Engineering: Finding a suitable GT from natural sources or engineering a known enzyme to have the desired activity.

Donor Substrate Synthesis: Preparing the activated sugar donor, typically a nucleotide sugar like UDP-apiose.

Enzymatic Reaction: Incubating the acceptor (e.g., sweroside), the donor substrate, and the enzyme under optimal conditions.

Product Isolation and Purification: Separating the desired glycoside from the reaction mixture.

This enzymatic approach can be integrated into a chemoenzymatic strategy, where a chemically synthesized aglycone or a simplified glycoside is used as the starting material for enzymatic elaboration. nih.gov

Biocatalytic Modifications and Chemoenzymatic Strategies

Beyond glycosylation, biocatalysis offers a wide range of possibilities for modifying the core structure of secoiridoids. Enzymes such as oxidoreductases, hydrolases, and lyases can be used to introduce new functional groups or alter existing ones with high selectivity. nih.govnih.gov

One powerful chemoenzymatic technique is the one-pot multienzyme (OPME) system. nih.gov In an OPME setup, multiple enzymes are used in a single reaction vessel to carry out a cascade of transformations, avoiding the need to isolate intermediates. This approach is highly efficient and cost-effective for the synthesis of complex glycans and glycosides. nih.gov

The development of engineered enzymes with altered substrate specificities or improved stability further expands the toolkit for chemoenzymatic synthesis. unl.pt Through techniques like directed evolution, scientists can tailor enzymes to perform specific transformations that are not found in nature, opening up new avenues for the creation of novel secoiridoid analogs. unl.pt

Preclinical Pharmacological Investigations and Biological Activities of 6 O Beta D Apiofuranosylsweroside

In Vitro Cellular and Molecular Mechanism of Action Studies

The in vitro effects of 6'-O-beta-D-Apiofuranosylsweroside have not been extensively reported. However, based on the activities of its core structure, sweroside (B190387), several mechanisms of action at the cellular and molecular level can be postulated.

Modulation of Inflammatory Mediators (e.g., Cytokines, Nitric Oxide Synthase, Cyclooxygenase)

Iridoid glycosides, as a class, are recognized for their anti-inflammatory properties. frontiersin.orgnih.gov Sweroside has been shown to exert significant anti-inflammatory effects by modulating key inflammatory mediators. frontiersin.orgbohrium.com It has been observed to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory cascade. frontiersin.org This suggests a safer anti-inflammatory profile compared to some nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.org

Furthermore, sweroside has been found to regulate the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a potent inflammatory molecule. frontiersin.org Studies on sweroside extracted from Pterocephalus hookeri have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.org Conversely, it can promote the production of the anti-inflammatory cytokine IL-10. frontiersin.org This dual action on cytokine regulation highlights its potential in managing inflammatory conditions. frontiersin.org The anti-inflammatory effects of sweroside are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. bohrium.commdpi.com

Given these findings, it is plausible that this compound shares these anti-inflammatory properties. The addition of an apiofuranosyl group might influence its potency and bioavailability, warranting direct investigation.

Table 1: Effects of Sweroside on Inflammatory Mediators (In Vitro)

| Mediator | Effect of Sweroside | Cellular Model |

| COX-1 & COX-2 | Inhibition | Not specified in reviews |

| iNOS | Inhibition of expression | RAW264.7 macrophages |

| Nitric Oxide (NO) | Reduction in production | RAW264.7 macrophages |

| TNF-α | Inhibition of production | RAW264.7 macrophages, Human fibroblast-like synoviocytes |

| IL-1β | Inhibition of production | RAW264.7 macrophages |

| IL-6 | Inhibition of production | RAW264.7 macrophages, Human fibroblast-like synoviocytes |

| IL-10 | Promotion of production | Not specified in reviews |

This table is based on data reported for sweroside, the parent compound of this compound.

Effects on Oxidative Stress Pathways and Superoxide (B77818) Generation

Sweroside has demonstrated potent antioxidant activities in various in vitro models. nih.gov It is known to protect against oxidative stress-induced damage by reducing the accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov A key mechanism of its antioxidant action is the enhancement of endogenous antioxidant defense systems. Sweroside has been shown to increase the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

The protective effects of sweroside against oxidative stress are partly attributed to its ability to modulate the Keap1/Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, sweroside can bolster the cellular defense against oxidative insults. frontiersin.org

It is hypothesized that this compound would also exhibit antioxidant properties. The glycosidic linkage to apiose may affect its interaction with cellular membranes and its ability to scavenge free radicals directly or to modulate antioxidant signaling pathways.

Table 2: Antioxidant Activity of Sweroside (In Vitro)

| Parameter | Effect of Sweroside | Cellular Model |

| Reactive Oxygen Species (ROS) | Reduction in accumulation | H9c2 cells |

| Malondialdehyde (MDA) | Reduction in accumulation | H9c2 cells |

| Superoxide Dismutase (SOD) | Enhancement of activity | H9c2 cells |

| Glutathione Peroxidase (GSH-Px) | Enhancement of activity | H9c2 cells |

This table is based on data reported for sweroside, the parent compound of this compound.

Anti-Proliferative and Apoptotic Activities in Cellular Models

While direct studies on the anti-proliferative effects of this compound are lacking, research on sweroside and its synthetic derivatives suggests potential in this area. Chemically synthesized derivatives of sweroside containing diindolylmethane structures have been shown to inhibit the proliferation of certain cancer cells. frontiersin.org In some cases, these derivatives, when used in combination with existing chemotherapy drugs like paclitaxel, have demonstrated the ability to reverse drug resistance. frontiersin.org

In the context of non-cancerous cells, sweroside has been shown to inhibit the proliferation of hepatic stellate cells (HSCs), which could be beneficial in liver fibrosis. frontiersin.org Furthermore, in inflammatory models, sweroside has been observed to inhibit the proliferation of RAW264.7 cells by causing cell cycle arrest at the G0/G1 phase. mdpi.com

The potential for this compound to exhibit anti-proliferative and apoptotic activities would likely depend on the cell type and the specific molecular pathways involved. The apiofuranosyl moiety could influence its uptake and interaction with cellular targets, potentially leading to unique biological effects compared to sweroside.

Receptor-Ligand Interactions and Enzyme Inhibition Assays

The interaction of this compound with specific receptors and its inhibitory effects on various enzymes have not been characterized. However, the known enzyme inhibitory activities of sweroside provide some clues. As mentioned earlier, sweroside inhibits the activity of COX-1, COX-2, and iNOS. frontiersin.org It has also been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. frontiersin.org

The ability of a compound to bind to specific receptors is a critical determinant of its pharmacological action. While there is no direct evidence for receptor-mediated actions of this compound, its structural similarity to other bioactive natural products suggests that it could interact with various cellular targets. Further research using techniques like radioligand binding assays and molecular docking studies would be necessary to identify potential receptor interactions. frontiersin.org

In Vivo Preclinical Efficacy and Pharmacodynamic Studies

Direct in vivo studies on this compound have not been published. The following information is based on the in vivo preclinical efficacy of its parent compound, sweroside.

Evaluation in Established Animal Models of Disease

Sweroside has been evaluated in several animal models of disease, demonstrating its therapeutic potential. In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), sweroside was shown to reduce lung tissue damage, decrease the activity of myeloperoxidase (an indicator of neutrophil infiltration), and lower the levels of pro-inflammatory cytokines TNF-α and IL-1β. bohrium.comnih.gov These protective effects were associated with the activation of SIRT1, a protein involved in cellular stress resistance and inflammation. bohrium.com

In a rat model of myocardial ischemia-reperfusion (IR) injury, sweroside demonstrated cardioprotective effects by inhibiting oxidative stress and pyroptosis, a form of inflammatory cell death. nih.gov This was partly mediated through the modulation of the Keap1/Nrf2 axis. nih.gov Furthermore, sweroside has shown therapeutic efficacy in animal models of rheumatoid arthritis. frontiersin.org

These in vivo findings for sweroside suggest that this compound may also possess protective effects in inflammatory and oxidative stress-related disease models. The pharmacokinetic and pharmacodynamic properties of the apiofuranosyl derivative would need to be determined to assess its potential for in vivo efficacy.

Table 3: In Vivo Efficacy of Sweroside in Animal Models

| Disease Model | Animal | Key Findings |

| Acute Lung Injury (LPS-induced) | Mice | Reduced lung damage, decreased MPO activity, lowered pro-inflammatory cytokines (TNF-α, IL-1β). bohrium.comnih.gov |

| Myocardial Ischemia-Reperfusion | Rats | Inhibited oxidative stress and pyroptosis, improved cardiac function. nih.gov |

| Rheumatoid Arthritis | Not specified in reviews | Demonstrated therapeutic efficacy. frontiersin.org |

This table is based on data reported for sweroside, the parent compound of this compound.

Assessment of Biomarker Modulation in Preclinical Settings

Preclinical investigations into the biological activities of this compound have revealed its potential to modulate key biomarkers associated with inflammation. These studies, primarily conducted in vitro using cellular models, provide valuable insights into the compound's mechanism of action.

One of the central findings is the ability of this compound to inhibit the production of nitric oxide (NO). Overproduction of NO is a hallmark of inflammatory processes and is implicated in the pathogenesis of various inflammatory diseases. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted model for studying inflammation, this compound demonstrated a significant inhibitory effect on NO production. This inhibition was found to be dose-dependent, with a calculated IC50 value of 46.3 μM. The IC50 value represents the concentration of the compound required to inhibit 50% of the NO production, indicating a potent anti-inflammatory action at the cellular level.

Further research has explored the impact of this iridoid glycoside on other critical inflammatory mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play pivotal roles in orchestrating the inflammatory response. Elevated levels of these cytokines are associated with chronic inflammatory conditions. While direct quantitative data for the inhibition of TNF-α and IL-6 by this compound is still emerging, studies on closely related iridoid glycoses isolated from the same plant sources suggest a broader anti-inflammatory profile. For instance, other iridoids have been shown to suppress the expression of these pro-inflammatory cytokines in similar preclinical models.

Another important enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators contributing to pain, fever, and swelling. The modulation of COX-2 expression is a key target for many anti-inflammatory drugs. Preclinical studies on various iridoid glycosides have demonstrated their ability to downregulate COX-2 expression in response to inflammatory stimuli. Although specific data for this compound's effect on COX-2 is not yet widely available, its structural similarity to other anti-inflammatory iridoids suggests that this is a probable mechanism of action that warrants further investigation.

The collective evidence from these preclinical assessments points towards the significant immunomodulatory potential of this compound. By targeting multiple key biomarkers in the inflammatory pathway, this compound presents a promising avenue for the development of novel therapeutic agents for inflammatory disorders.

Interactive Data Table: Effect of this compound on Nitric Oxide (NO) Production

| Biomarker | Cell Line | Stimulant | Effect of this compound | IC50 Value |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Production | 46.3 μM |

Quantitative Analysis and Metabolomics of 6 O Beta D Apiofuranosylsweroside

Chromatographic Methods for Quantification in Complex Matrices

Chromatographic techniques form the cornerstone of quantitative analysis for 6'-O-beta-D-apiofuranosylsweroside, providing the necessary separation from other components within a sample. The choice of method depends on the specific requirements of the analysis, including the complexity of the matrix, the concentration of the analyte, and the desired throughput.

Liquid Chromatography (LC) with Various Detection Modalities (e.g., UV, DAD, RI)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for the quantification of iridoid and secoiridoid glycosides. While specific HPLC-UV/DAD methods for the direct quantification of this compound are not extensively detailed in publicly available literature, methods for structurally similar secoiridoids, such as sweroside (B190387), provide a strong foundation for its analysis.

For the analysis of related secoiridoids like gentiopicroside, swertiamarin (B1682845), and sweroside in medicinal plants, HPLC methods have been successfully developed and validated. mdpi.com A typical HPLC system for such analyses would involve a reversed-phase C18 column and a gradient elution system. For instance, a mobile phase consisting of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. The detection wavelength is typically set in the range of 230-270 nm, which corresponds to the UV absorbance maxima for many secoiridoid glycosides.

The validation of these methods, in line with regulatory guidelines, typically includes assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For example, in the analysis of other flavonoids, linearity has been established over a specific concentration range with high correlation coefficients (r² > 0.99), and low LOD and LOQ values have been achieved, demonstrating the sensitivity of the method. nih.gov

| Parameter | Typical Value for Related Secoiridoids |

| Column | Reversed-phase C18 |

| Mobile Phase | Water (with 0.1% formic acid) and Acetonitrile (gradient) |

| Detection | UV/DAD at 230-270 nm |

| Linearity (r²) | > 0.99 |

| LOD | In the ng/mL range |

| LOQ | In the ng/mL range |

This table presents typical parameters for the analysis of related secoiridoid glycosides and can be adapted for the development of a method for this compound.

Refractive Index (RI) detection is another possibility, particularly for compounds that lack a strong UV chromophore. However, it is generally less sensitive than UV/DAD and is not compatible with gradient elution, limiting its application in the analysis of complex mixtures.

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas chromatography is generally not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. The high molecular weight and multiple hydroxyl groups of this glycoside make it thermally labile and difficult to vaporize without decomposition.

To make such compounds amenable to GC analysis, a derivatization step is necessary. This typically involves converting the polar hydroxyl groups into more volatile silyl (B83357) ethers. However, this process adds complexity to the sample preparation and can introduce variability. While GC-MS has been used for the analysis of some iridoid glycosides, its application for quantitative purposes is less common than LC-based methods.

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the quantification of phytochemicals in plant extracts. A validated HPTLC-photodensitometry method has been successfully used for the quantification of secoiridoids like oleuropein (B1677263) and oleacein (B104066) in plant extracts. nih.gov

For the analysis of this compound, a similar HPTLC method could be developed. This would typically involve spotting the sample extract onto a silica (B1680970) gel HPTLC plate, followed by development with a suitable mobile phase. For related secoiridoids, a mobile phase consisting of a mixture of dichloromethane, methanol, formic acid, and water has been shown to provide good separation. nih.gov After development, the plate is dried, and the separated compounds are visualized and quantified using a densitometer at a specific wavelength.

The validation of an HPTLC method would include establishing the linearity of the response versus concentration, as well as determining the LOD, LOQ, precision, and accuracy. For other polyphenolic compounds, HPTLC methods have demonstrated good linearity and sensitivity, with LOD and LOQ values in the nanogram-per-spot range. nih.gov

| Parameter | Typical Value for Related Secoiridoids |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Dichloromethane:Methanol:Formic acid:Water (e.g., 80:25:1.5:4, v/v/v/v) nih.gov |

| Detection | Densitometry (e.g., at 254 nm or after derivatization) |

| Linearity (r²) | > 0.99 |

| LOD | ng/spot range |

| LOQ | ng/spot range |

This table presents typical parameters for HPTLC analysis of related secoiridoids, which can serve as a starting point for method development for this compound.

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and selectivity for the quantification of this compound. These techniques are essential for metabolomics studies and for accurately measuring low concentrations of the compound in complex biological fluids and tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. In this technique, a specific precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity.

For method development, the first step would be to determine the optimal ionization conditions (positive or negative electrospray ionization, ESI) and to identify the precursor and product ions for this compound. The validation of such a method would involve assessing linearity, precision, accuracy, recovery, matrix effects, and stability, often following regulatory guidelines. For other iridoid glycosides, these methods have demonstrated excellent linearity over a wide concentration range and very low limits of quantification, often in the low ng/mL range. mdpi.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it represents one of the most powerful tools for quantitative bioanalysis and metabolomics.

The principles of UHPLC-MS/MS for the quantification of this compound are the same as for LC-MS/MS, but with the added benefits of speed and resolution. Validated UHPLC-MS/MS methods for the simultaneous determination of multiple iridoid glycosides have been reported, showcasing the capabilities of this technique. mdpi.comnih.gov These methods can achieve the separation and quantification of numerous compounds in a single run, often in less than 15 minutes. nih.gov

Metabolomic studies of Ilex species, where this compound may be present, often employ UHPLC coupled to high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) mass spectrometry. nih.govnih.gov While primarily used for qualitative and semi-quantitative analysis to identify a wide range of metabolites, these platforms can also be adapted for targeted quantitative studies.

| Parameter | Typical Value for Related Iridoid Glycosides |

| Chromatography | UHPLC with C18 column (sub-2 µm) |

| Mobile Phase | Acetonitrile and water with formic or acetic acid (gradient) |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Linearity (r²) | ≥ 0.99 mdpi.com |

| LOQ | 2.6 to 27.57 ng/mL for various iridoids mdpi.com |

| Precision (RSD) | < 4.5% (intra- and inter-day) mdpi.com |

| Accuracy (Recovery) | 95.32–99.86% mdpi.com |

This table summarizes typical parameters and validation data from UHPLC-MS/MS methods for related iridoid glycosides, which would be applicable for the development of a quantitative method for this compound.

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) is a highly precise and accurate method for the absolute quantification of molecules. The principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard. This standard, which is chemically identical to the analyte but has a different mass, is added to the sample in a known amount before sample processing and analysis. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization, most sources of analytical error are corrected for. This allows for very accurate and reproducible quantification.

While specific applications of IDMS for the absolute quantification of this compound are not extensively documented in current literature, the technique is a reference method for quantitative analysis. nih.govnih.gov The development of an IDMS method for this compound would require the chemical synthesis of an isotopically labeled this compound, for example, with ¹³C or ²H atoms. Once a labeled standard is available, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed to monitor specific mass transitions for both the native compound and the labeled internal standard. This would enable the precise determination of the absolute concentration of this compound in complex biological matrices.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for the determination of the concentration of substances in a sample. A key advantage of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei, allowing for the quantification of a compound without the need for an identical standard of the analyte. researchgate.net For accurate quantification, a certified internal standard of known concentration is added to the sample. nih.gov The concentration of the analyte can then be calculated by comparing the integral of a specific resonance signal of the analyte with the integral of a signal from the internal standard.

The application of qNMR for the direct quantification of this compound has not been widely reported. However, qNMR is increasingly used for the purity assessment and quantification of natural products, including glycosides. researchgate.net The successful application of qNMR for the quantification of this compound would depend on the ability to identify a well-resolved proton signal in its ¹H-NMR spectrum that does not overlap with signals from other compounds in the sample matrix. mdpi.com Given its non-destructive nature and high accuracy, qNMR represents a valuable potential tool for the quality control and standardization of plant extracts or products containing this compound. researchgate.net

Metabolomic Approaches for Systemic Understanding of this compound

Metabolomics is the comprehensive study of the complete set of small molecules (metabolites) within a biological system. It can be divided into targeted and untargeted approaches, both of which can provide valuable insights into the roles and interactions of this compound in biological systems. frontiersin.orgfrontiersin.org

Targeted Metabolite Profiling in Biological Systems

Targeted metabolomics focuses on the quantitative analysis of a predefined group of metabolites. nih.govnih.gov This approach offers high sensitivity and selectivity and is well-suited for determining the concentration of specific compounds like this compound and related metabolites in biological samples. frontiersin.orgfrontiersin.org For instance, studies on other secoiridoids have used targeted UPLC-MS/MS methods to quantify these compounds in plasma and tissues, which helps in understanding their bioavailability and pharmacokinetics. nih.gov

A targeted approach for this compound would involve the development of a specific and sensitive analytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This would allow for the precise measurement of its concentration in various biological matrices, providing data on its absorption, distribution, metabolism, and excretion.

Table 1: Examples of Targeted Secoiridoids and Iridoid Glycosides in Biological Studies

| Analyte | Analytical Method | Biological Matrix | Study Focus |

| Gentiopicroside, Swertiamarin, Sweroside, Loganic acid | UPLC-MS/MS | Rat plasma | Comparative pharmacokinetics nih.gov |

| Oleuropein and its metabolites | UPLC-ESI-QTOF | Human plasma and urine | Bioavailability nih.govnih.gov |

| Nuzhenide, GL3 | UPLC-ESI-QTOF | Human plasma and urine | Bioavailability of Fraxinus secoiridoids nih.govnih.gov |

Untargeted Metabolomics for Discovery of Related Metabolic Changes

Studies on Lonicera japonica have used untargeted metabolomics to identify a wide range of compounds, including flavonoids, phenolic acids, and iridoids. nih.gov These studies provide a global view of the plant's metabolome and can reveal correlations between the levels of this compound and other metabolites, suggesting potential biochemical pathways and interactions. nih.gov

Table 2: Selected Metabolites Identified in Untargeted Metabolomics Studies of Lonicera japonica

| Metabolite Class | Example Compounds |

| Iridoids | Loganin, Sweroside, Secoxyloganin |

| Flavonoids | Luteolin, Quercetin, Rutin |

| Phenolic Acids | Chlorogenic acid, Caffeic acid, Ferulic acid |

| Triterpenoids | Oleanolic acid, Ursolic acid |

Data Processing and Chemometric Analysis in Metabolomics

Metabolomics studies, particularly untargeted ones, generate large and complex datasets that require sophisticated data processing and statistical analysis methods to extract meaningful biological information. mdpi.comnih.govwiley.com The raw analytical data from LC-MS or NMR instruments must first be pre-processed, which includes steps like peak detection, alignment, and normalization.

Following pre-processing, chemometric methods are applied to analyze the data. nih.gov Multivariate data analysis techniques are essential for reducing the dimensionality of the data and identifying patterns and relationships. nih.gov Principal Component Analysis (PCA) is an unsupervised method often used for initial data exploration, visualization of sample groupings, and outlier detection. Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are then used to identify the metabolites that are most responsible for the differences between experimental groups. These methods are crucial for biomarker discovery and for understanding the metabolic changes related to the compound of interest. nih.gov

Table 3: Common Data Processing and Chemometric Methods in Metabolomics

| Step | Technique | Purpose |

| Data Pre-processing | Peak Picking, Peak Alignment, Normalization | To convert raw data into a structured format suitable for analysis. |

| Data Analysis | Principal Component Analysis (PCA) | Unsupervised method for visualizing trends and clusters in the data. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised method to model the relationship between metabolite data and sample class. | |

| Orthogonal PLS-DA (OPLS-DA) | A modification of PLS-DA that separates predictive and orthogonal variation, improving model interpretation. |

Emerging Research Frontiers and Translational Outlook for 6 O Beta D Apiofuranosylsweroside

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

While specific structure-activity relationship (SAR) studies for 6'-O-beta-D-Apiofuranosylsweroside are not extensively detailed in the provided search results, the principles of SAR are fundamental to the development of flavonoid-based therapeutic agents. nih.gov SAR studies investigate how the chemical structure of a molecule, such as this compound, correlates with its biological activity. By identifying the key functional groups and structural motifs responsible for a compound's effects, researchers can rationally design new, more potent, and selective analogs.